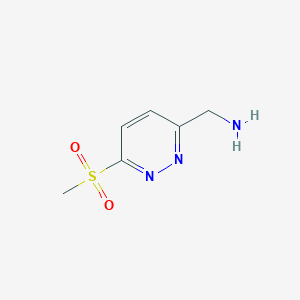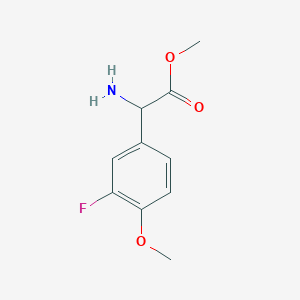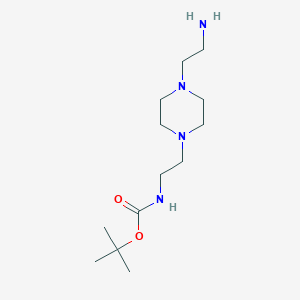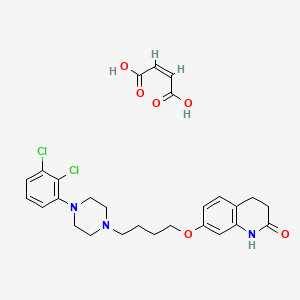
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. It is characterized by the presence of a trityloxy group attached to an ethoxyethyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate typically involves the reaction of trityl chloride with triethylene glycol in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trityl alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include trityl-substituted compounds and methanesulfonic acid derivatives, depending on the specific nucleophile used.
科学研究应用
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate involves the formation of a stable trityl cation upon cleavage of the trityloxy group. This cation can then participate in various chemical reactions, such as nucleophilic substitution. The methanesulfonate group acts as a good leaving group, facilitating these reactions .
相似化合物的比较
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research.
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate: Used in the synthesis of fluorinated compounds.
Uniqueness
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is unique due to its trityloxy group, which provides steric hindrance and stability, making it a valuable protecting group in organic synthesis. Its reactivity and ability to form stable intermediates distinguish it from other methanesulfonates.
属性
分子式 |
C24H26O5S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-(2-trityloxyethoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C24H26O5S/c1-30(25,26)29-20-18-27-17-19-28-24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16H,17-20H2,1H3 |
InChI 键 |
ANIXWRGNISWFBY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

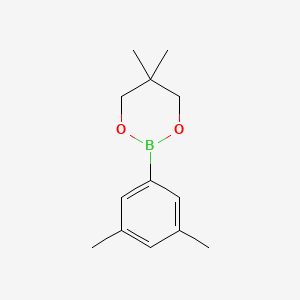
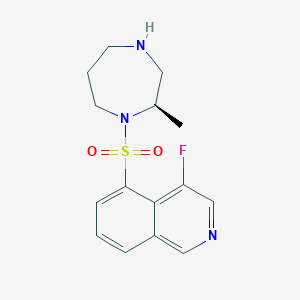

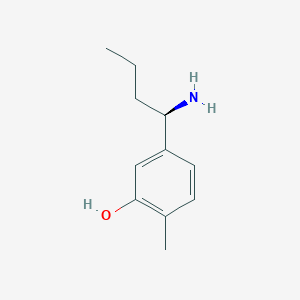
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)

